1-(2-Bromoethoxy)-2-isopropylbenzene
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Description
1-(2-Bromoethoxy)-2-isopropylbenzene, also known as 2-Bromoethoxyisopropylbenzene, is an aromatic compound that is composed of a benzene ring with an ethoxy group and a bromine atom attached to it. It is a colorless liquid at room temperature and has a boiling point of 166°C and a melting point of -37°C. It is soluble in water, ethanol, and other organic solvents. This compound has a variety of applications in the fields of organic chemistry, medicinal chemistry, and materials science.
Scientific Research Applications
Synthesis Applications
- Intermediate in Pharmaceutical Synthesis : 1-(2-Bromoethoxy)-4-nitrobenzene, related to 1-(2-Bromoethoxy)-2-isopropylbenzene, is an intermediate in the synthesis of dofetilide, a medication for arrhythmia. This demonstrates its role in complex pharmaceutical syntheses (Zhai Guang-xin, 2006).
Chemical Reaction Studies
- High-Pressure Kinetic Analysis : A study involving 2-(Benzyloxy)-3-bromotropone, a compound similar in structure to this compound, focused on its thermal rearrangement under high pressure. This adds to the understanding of sigmatropic rearrangements in organic chemistry (S. Sugiyama, A. Mori, H. Takeshita, 1987).
Material Science Applications
- Adsorption Material for Haloalkane Isomers : Research on a solid supramolecular adsorption material for separating haloalkane isomers, which could include compounds like this compound, highlights its potential use in material science for isomer separation (Jiarui Wu, Gengxin Wu, Dongxia Li, Dihua Dai, Yingwei Yang, 2022).
Organic Chemistry
- Catalysis in Synthesis : The synthesis of 1-bromo-2-aryloxyethane derivatives, including compounds structurally related to this compound, demonstrates its use in organic synthesis reactions. This research could guide the development of new organic synthesis methodologies (Yina Pájaro, Á. Sathicq, Esneyder Puello-Polo, Astrid Pérez, G. Romanelli, Jorge Trilleras, 2017).
Environmental Chemistry
- Photooxidation Studies : The photooxidation of cumene (isopropylbenzene) in natural waters, which relates to the behavior of similar compounds like this compound, sheds light on the environmental chemistry and behavior of these compounds (T. Mill, D. G. Hendry, Harold Richardson, 1980).
properties
IUPAC Name |
1-(2-bromoethoxy)-2-propan-2-ylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9(2)10-5-3-4-6-11(10)13-8-7-12/h3-6,9H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGDLSRRQJATCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640852 |
Source
|
Record name | 1-(2-Bromoethoxy)-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3245-44-1 |
Source
|
Record name | 1-(2-Bromoethoxy)-2-(propan-2-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Bromoethoxy)-2-isopropylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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